molecular formula C9H10ClNO2 B8412421 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

Cat. No.: B8412421
M. Wt: 199.63 g/mol
InChI Key: VZFHURLKGCLNMS-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(6-chloro-1,3-benzodioxol-4-yl)ethanamine

InChI

InChI=1S/C9H10ClNO2/c1-5(11)7-2-6(10)3-8-9(7)13-4-12-8/h2-3,5H,4,11H2,1H3

InChI Key

VZFHURLKGCLNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC(=C1)Cl)OCO2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanone (90.0 mg, 0.45 mmol), titanium(IV) isopropoxide (255 mL, 0.90 mmol) and 2 M solution of ammonia in ethanol (1.10 mL, 2.26 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min. (25.5 mg, 0.67 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 10 mL), the precipitate that formed was filtered off and washed with ethyl acetate (5 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (5 mL×2). The combined organic extracts were washed with 1 M HCl (5 mL). The acidic aqueous extracts were washed with ethyl acetate (15 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (15 mL×3). The combined organic extracts were washed with brine (5 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (50 mg, 56% yield). 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanone:
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1.1 mL
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reactant
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255 mL
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catalyst
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0 (± 1) mol
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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Yield
56%

Synthesis routes and methods II

Procedure details

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol (155 mg, 0.77 mmol) was dissolved in 6 mL of dichloromethane. PCC (416 mg, 1.93 mmol) was added portionwise and the mixture was stirred for 16 h (reaction is likely to be completed earlier). The mixture was filtered through a plug of celite. The solvent was removed by rotary evaporation to collect the desired product (90 mg, 59% yield). 1H NMR (400 MHz, CDCl3): δ 7.36 (d, 1H), 6.96 (d, 1H), 6.14 (s, 2H), 2.59 (s, 3H).
Name
1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step Two
Yield
59%

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